

Phenyl 5-bromofuran-2-carboxylate chemical properties

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Compound of Interest

Compound Name: Phenyl 5-bromofuran-2-carboxylate

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An In-depth Technical Guide to the Chemical Properties and Applications of **Phenyl 5-bromofuran-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 5-bromofuran-2-carboxylate is a furan derivative with potential applications in medicinal chemistry and materials science. The furan nucleus is a versatile scaffold in drug discovery, often acting as a bioisostere for a phenyl ring, which can enhance metabolic stability and drug-receptor interactions.^[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Phenyl 5-bromofuran-2-carboxylate**, drawing on data from closely related analogs to offer a thorough understanding for research and development purposes.

Chemical Properties

While specific experimental data for **Phenyl 5-bromofuran-2-carboxylate** is limited in publicly available literature, its properties can be inferred from its constituent parts: 5-bromofuran-2-carboxylic acid and phenol, and by comparison with its methyl ester analog, Methyl 5-bromofuran-2-carboxylate.

Structure and Nomenclature

- IUPAC Name: Phenyl 5-bromo-2-furoate
- Molecular Formula: $C_{11}H_7BrO_3$
- Molecular Weight: 267.08 g/mol
- CAS Number: Not available. The precursor, 5-bromofuran-2-carboxylic acid, has the CAS RN [585-70-6].[\[2\]](#)

Physicochemical Properties

The following table summarizes the known properties of the precursor, 5-bromofuran-2-carboxylic acid, and its methyl ester, which serve as a reference for the phenyl ester.

Property	5-bromofuran-2-carboxylic acid	Methyl 5-bromofuran-2-carboxylate	Phenyl 5-bromofuran-2-carboxylate (Predicted)
Molecular Formula	$C_5H_3BrO_3$ [2]	$C_6H_5BrO_3$	$C_{11}H_7BrO_3$
Molecular Weight	190.98 g/mol [2]	205.01 g/mol [3]	267.08 g/mol
Appearance	Red solid (recrystallized from water) [4]	White to slightly yellow crystalline powder [3]	Crystalline solid
Melting Point	187-189 °C	63-68 °C [3]	Higher than the methyl ester
Boiling Point	Decomposes	226.3 °C at 760 mmHg [3]	Higher than the methyl ester
Solubility	Soluble in boiling water [4]	Slightly soluble in water [3]	Likely soluble in common organic solvents
XLogP3	1.8	1.8 [3]	Higher than the methyl ester

Synthesis and Reactivity

The synthesis of **Phenyl 5-bromofuran-2-carboxylate** involves two primary steps: the bromination of furan-2-carboxylic acid to yield 5-bromofuran-2-carboxylic acid, followed by the esterification with phenol.

Synthesis of 5-bromofuran-2-carboxylic acid

This precursor can be synthesized by the bromination of furan-2-carboxylic acid.^[4] A palladium-catalyzed bromination-hydroxycarbonylation tandem reaction has also been reported to produce 5-bromofuran-2-carboxylic acid as an intermediate in the synthesis of 2,5-furandicarboxylic acid.^[5]

Esterification to form Phenyl 5-bromofuran-2-carboxylate

A common method for forming the phenyl ester is through Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).^[6]

The bromine atom on the furan ring can be substituted with nucleophiles, allowing for the introduction of various substituents.^[7] Additionally, the furan and phenyl rings can undergo electrophilic aromatic substitution.^[7]

Experimental Protocols

Synthesis of 5-bromofuran-2-carboxylic acid

Materials:

- Furan-2-carboxylic acid
- Carbon tetrachloride (CCl₄)
- Bromine (Br₂)
- Boiling water for recrystallization

Procedure:

- Dissolve furan-2-carboxylic acid (14.0 g) in CCl_4 (60 mL).[4]
- Slowly add Br_2 (8 mL) to the solution.[4]
- Stir the reaction mixture at 45–50 °C for 24 hours.[4]
- Remove the solvent under reduced pressure to yield a red solid.[4]
- Recrystallize the solid from boiling water to obtain pure 5-bromofuran-2-carboxylic acid.[4]

General Protocol for Steglich Esterification

Materials:

- 5-bromofuran-2-carboxylic acid
- Phenol
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous dichloromethane (DCM) or acetonitrile[6]

Procedure:

- In a round-bottom flask, dissolve 5-bromofuran-2-carboxylic acid (1 equivalent) and phenol (1 equivalent) in anhydrous DCM.
- Add DMAP (0.1 equivalents) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 24 hours.[6]

- Monitor the reaction completion by thin-layer chromatography (TLC).
- Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with dilute HCl, saturated NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Potential Applications in Drug Discovery

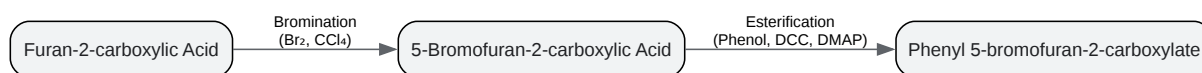
Furan derivatives are prevalent in pharmacologically active compounds.^{[1][4]} The introduction of a furan ring can modulate a compound's physicochemical properties, which in turn affects its distribution and metabolism.^[4]

Derivatives of 5-bromofuran-2-carboxylic acid have shown promise in several therapeutic areas:

- **Protein Tyrosine Kinase (PTK) Inhibitors:** Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their PTK inhibitory activities.^[4]
- **Antimycobacterial Agents:** 5-phenyl-furan-2-carboxylic acids have emerged as a promising class of antimycobacterial agents that can interfere with iron homeostasis.^[8]
- **PDE4 Inhibitors:** Phenyl substituted furan derivatives have been designed as potential inhibitors of phosphodiesterase type 4 (PDE4), which are targets for treating inflammatory diseases like asthma and COPD.^[9]
- **Anti-diabetic Agents:** Furan-2-carboxylic acid derivatives have been investigated for their potential to ameliorate type 2 diabetes mellitus by inhibiting gluconeogenesis.^[10]

Visualizations

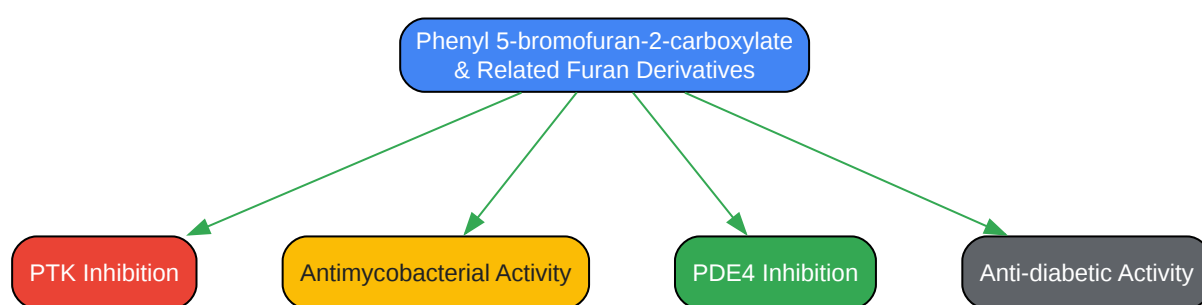
Synthesis Workflow



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Caption: Synthesis of **Phenyl 5-bromofuran-2-carboxylate**.

Potential Drug Discovery Applications



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